Hydroxy-PEG2-CH2COONa
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxy-PEG2-CH2COONa is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and carboxymethylation. The process typically involves the reaction of PEG with chloroacetic acid in the presence of a base, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is then purified through crystallization or other separation techniques to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Hydroxy-PEG2-CH2COONa primarily undergoes substitution reactions due to the presence of reactive hydroxyl and carboxyl groups. These reactions are essential for its role as a linker in PROTACs .
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents such as chloroacetic acid and bases like sodium hydroxide.
Reaction Conditions: Reactions are usually carried out under controlled temperatures and pH to ensure optimal yield and purity.
Major Products: The major product formed from these reactions is the PEG-based linker, which can then be used in the synthesis of PROTAC molecules .
Scientific Research Applications
Hydroxy-PEG2-CH2COONa has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a linker in the synthesis of complex molecules, including PROTACs.
Biology: Facilitates the study of protein degradation pathways and the development of targeted therapies.
Medicine: Plays a crucial role in the development of novel therapeutic agents for diseases such as cancer.
Industry: Used in the production of advanced materials and drug delivery systems .
Mechanism of Action
Hydroxy-PEG2-CH2COONa functions as a linker in PROTACs, which are designed to target specific proteins for degradation. The compound connects two ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein. This interaction facilitates the ubiquitination and subsequent proteasomal degradation of the target protein, thereby regulating protein levels within the cell .
Comparison with Similar Compounds
Hydroxy-PEG2-CH2COOH: Another PEG-based linker with similar properties but without the sodium salt form.
PEG Linkers: Various PEG-based linkers with different chain lengths and functional groups.
Uniqueness: Hydroxy-PEG2-CH2COONa is unique due to its specific structure, which allows for efficient and selective protein degradation. Its sodium salt form enhances its solubility and stability, making it a preferred choice in the synthesis of PROTACs .
Properties
Molecular Formula |
C6H11NaO5 |
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Molecular Weight |
186.14 g/mol |
IUPAC Name |
sodium;2-[2-(2-hydroxyethoxy)ethoxy]acetate |
InChI |
InChI=1S/C6H12O5.Na/c7-1-2-10-3-4-11-5-6(8)9;/h7H,1-5H2,(H,8,9);/q;+1/p-1 |
InChI Key |
AJBBUMHAVPXZNS-UHFFFAOYSA-M |
Canonical SMILES |
C(COCCOCC(=O)[O-])O.[Na+] |
Origin of Product |
United States |
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